Cas no 850851-60-4 (4-(2-chloroethyl)-1,3-thiazole)

4-(2-Chloroethyl)-1,3-thiazole is a versatile heterocyclic compound featuring a thiazole core substituted with a 2-chloroethyl group at the 4-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chloroethyl moiety allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Its thiazole ring contributes to stability and potential biological activity, often exploited in medicinal chemistry. The compound is typically handled under controlled conditions due to its reactivity. Its synthetic utility and structural features make it a useful building block for developing more complex molecules in research and industrial applications.
4-(2-chloroethyl)-1,3-thiazole structure
850851-60-4 structure
商品名:4-(2-chloroethyl)-1,3-thiazole
CAS番号:850851-60-4
MF:C5H6ClNS
メガワット:147.625838756561
MDL:MFCD11053921
CID:717007
PubChem ID:20550179

4-(2-chloroethyl)-1,3-thiazole 化学的及び物理的性質

名前と識別子

    • Thiazole,4-(2-chloroethyl)-
    • 4-(2-chloroethyl)-1,3-thiazole
    • Thiazole, 4-(2-chloroethyl)-
    • 4-(2-Chloroethyl)-thiazole
    • 850851-60-4
    • CS-0239068
    • 4-(2-Chloroethyl)thiazole
    • G66667
    • SCHEMBL11235095
    • AKOS006308944
    • DTXSID20608582
    • EN300-205020
    • MDL: MFCD11053921
    • インチ: 1S/C5H6ClNS/c6-2-1-5-3-8-4-7-5/h3-4H,1-2H2
    • InChIKey: SJKXFYXCQCXHIH-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CCCl)N=C1

計算された属性

  • せいみつぶんしりょう: 146.991
  • どういたいしつりょう: 146.991
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 69.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.268±0.06 g/cm3(Predicted)
  • ふってん: 232.9±15.0 °C(Predicted)
  • 酸性度係数(pKa): 2.10±0.10(Predicted)

4-(2-chloroethyl)-1,3-thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C456210-50mg
4-(2-chloroethyl)-1,3-thiazole
850851-60-4
50mg
$ 365.00 2022-06-06
Enamine
EN300-205020-5.0g
4-(2-chloroethyl)-1,3-thiazole
850851-60-4 95%
5.0g
$3396.0 2023-02-22
Aaron
AR00GMLJ-1g
Thiazole, 4-(2-chloroethyl)-
850851-60-4 95%
1g
$1637.00 2023-12-13
Aaron
AR00GMLJ-2.5g
Thiazole, 4-(2-chloroethyl)-
850851-60-4 95%
2.5g
$3181.00 2023-12-13
Aaron
AR00GMLJ-50mg
Thiazole, 4-(2-chloroethyl)-
850851-60-4 95%
50mg
$401.00 2023-12-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1309738-100mg
4-(2-Chloroethyl)-1,3-thiazole
850851-60-4 95%
100mg
¥1125.00 2024-07-28
Enamine
EN300-205020-0.5g
4-(2-chloroethyl)-1,3-thiazole
850851-60-4 95%
0.5g
$914.0 2023-09-16
Chemenu
CM467551-500mg
Thiazole, 4-(2-chloroethyl)-
850851-60-4 95%+
500mg
$1105 2023-01-04
TRC
C456210-10mg
4-(2-chloroethyl)-1,3-thiazole
850851-60-4
10mg
$ 95.00 2022-06-06
Ambeed
A1068192-250mg
4-(2-Chloroethyl)thiazole
850851-60-4 95%
250mg
$202.0 2025-02-26

4-(2-chloroethyl)-1,3-thiazole 関連文献

4-(2-chloroethyl)-1,3-thiazoleに関する追加情報

Introduction to 4-(2-chloroethyl)-1,3-thiazole (CAS No. 850851-60-4)

4-(2-chloroethyl)-1,3-thiazole, identified by its Chemical Abstracts Service (CAS) number 850851-60-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thiazole class, a structural motif widely recognized for its biological activity and utility in medicinal chemistry. The presence of a chloroethyl side chain introduces unique reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 4-(2-chloroethyl)-1,3-thiazole consists of a five-membered ring containing sulfur and nitrogen atoms, which is a characteristic feature of thiazole derivatives. The chloroethyl substituent at the 4-position enhances the compound's potential as an intermediate in organic synthesis, particularly in the modification of bioactive molecules. This structural feature allows for further functionalization, enabling the exploration of diverse pharmacological profiles.

In recent years, 4-(2-chloroethyl)-1,3-thiazole has been studied for its potential applications in drug discovery. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chloroethyl group specifically contributes to the compound's ability to interact with biological targets, such as enzymes and receptors, thereby modulating cellular processes.

One of the most compelling aspects of 4-(2-chloroethyl)-1,3-thiazole is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacological efficacy and reduced toxicity. For instance, modifications of the chloroethyl side chain have been explored to improve metabolic stability and target specificity. These efforts align with the growing demand for precision medicine, where tailored molecular entities address specific therapeutic needs.

The synthesis of 4-(2-chloroethyl)-1,3-thiazole involves multi-step organic reactions that highlight its versatility as a chemical building block. Advanced synthetic methodologies, such as cross-coupling reactions and nucleophilic substitution, have been employed to construct the desired thiazole core. These techniques not only facilitate the preparation of high-purity compounds but also enable the introduction of additional functional groups for further derivatization.

Recent studies have demonstrated the utility of 4-(2-chloroethyl)-1,3-thiazole in exploring new therapeutic avenues. For example, researchers have investigated its potential as an inhibitor of kinases and other enzymes implicated in cancer progression. The chloroethyl moiety has been shown to enhance binding affinity by forming critical interactions with target proteins. This finding underscores the importance of structural optimization in drug development and highlights the value of thiazole derivatives as pharmacophores.

The pharmacokinetic properties of 4-(2-chloroethyl)-1,3-thiazole have also been scrutinized to ensure its suitability for clinical applications. Studies indicate that this compound exhibits favorable solubility and bioavailability profiles when formulated appropriately. These characteristics are essential for ensuring effective drug delivery and therapeutic response. Furthermore, preclinical investigations have revealed promising results regarding its safety profile, suggesting that it may be a viable candidate for further clinical development.

The future prospects for 4-(2-chloroethyl)-1,3-thiazole are bright, with ongoing research aimed at expanding its applications in medicine and beyond. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery of new derivatives with improved properties. Additionally, collaborations between academia and industry will likely drive innovation by combining expertise in synthetic chemistry and medicinal biology.

In conclusion,4-(2-chloroethyl)-1,3-thiazole (CAS No. 850851-60-4) represents a significant advancement in pharmaceutical chemistry due to its structural versatility and biological relevance. The integration of modern synthetic techniques with rigorous pharmacological evaluation has positioned this compound as a promising candidate for future therapeutics. As research continues to uncover new insights into its mechanisms of action,4-(2-chloroethyl)-1,3-thiazole is poised to play a pivotal role in shaping the next generation of medicinal innovations.

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